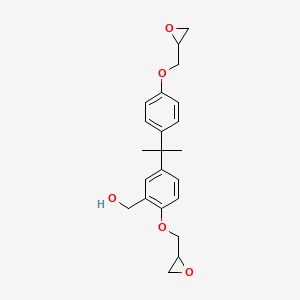

2-Methylol-4,4'-isopropylidenediphenol diglycidyl ether

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylol-4,4’-isopropylidenediphenol diglycidyl ether is synthesized through the O-alkylation of bisphenol A with epichlorohydrin. This reaction primarily yields bisphenol A diglycidyl ether along with some oligomers . The reaction conditions typically involve the use of a catalyst and heat to facilitate the process.

Industrial Production Methods

In industrial settings, the production of 2-Methylol-4,4’-isopropylidenediphenol diglycidyl ether involves large-scale reactors where bisphenol A and epichlorohydrin are reacted under controlled conditions. The resulting product is then purified to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

2-Methylol-4,4’-isopropylidenediphenol diglycidyl ether undergoes various chemical reactions, including:

Hydrolysis: Slowly hydrolyzes to form 2,2-bis[4-(2,3-dihydroxypropoxy)phenyl]propane.

Reaction with Acrylic Acid: Forms vinyl ester resins through the opening of the epoxide ring.

Common Reagents and Conditions

Hydrolysis: Typically occurs in the presence of water or acidic conditions.

Reaction with Acrylic Acid: Requires the presence of acrylic acid and a catalyst to facilitate the reaction.

Major Products Formed

Hydrolysis: Produces 2,2-bis[4-(2,3-dihydroxypropoxy)phenyl]propane.

Reaction with Acrylic Acid: Forms vinyl ester resins, which are often diluted with styrene and converted to resin.

Scientific Research Applications

2-Methylol-4,4’-isopropylidenediphenol diglycidyl ether has a wide range of applications in scientific research and industry:

Chemistry: Used as a reactive diluent in epoxy resin formulations.

Biology: Employed in the preparation of embedding media for biological samples.

Medicine: Utilized in the production of medical devices and coatings due to its biocompatibility.

Industry: Extensively used in the production of coatings, adhesives, and composites.

Mechanism of Action

The mechanism of action of 2-Methylol-4,4’-isopropylidenediphenol diglycidyl ether involves its ability to form cross-linked polymer networks. This is achieved through the reaction of its epoxide groups with curing agents such as polyamines, aminoamides, and phenolic compounds . The resulting cross-linked structure provides the material with its characteristic strength and chemical resistance.

Comparison with Similar Compounds

Similar Compounds

- 2,2-Bis[4-(glycidyloxy)phenyl]propane

- Poly (Bisphenol A-co-epichlorohydrin), glycidyl end-capped

- Bisphenol A propoxylate diglycidyl ether

Uniqueness

2-Methylol-4,4’-isopropylidenediphenol diglycidyl ether is unique due to its high purity and lack of polymer fractions, which result in uniform performance, exceptionally low viscosity, and improved elevated temperature properties . This makes it particularly valuable in applications requiring high-performance materials.

Properties

CAS No. |

3188-83-8 |

|---|---|

Molecular Formula |

C22H26O5 |

Molecular Weight |

370.4 g/mol |

IUPAC Name |

[2-(oxiran-2-ylmethoxy)-5-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenyl]methanol |

InChI |

InChI=1S/C22H26O5/c1-22(2,16-3-6-18(7-4-16)24-11-19-12-25-19)17-5-8-21(15(9-17)10-23)27-14-20-13-26-20/h3-9,19-20,23H,10-14H2,1-2H3 |

InChI Key |

KKMOOTHADALRAT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)OCC2CO2)C3=CC(=C(C=C3)OCC4CO4)CO |

physical_description |

Liquid |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4R,6S)-6-[(E)-2-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]ethenyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetic acid](/img/structure/B14752340.png)

![(1R,4S,5S,8R,9R,12S,13S,16S,19S)-19-methoxy-8-[(2R,4R)-4-methoxy-6-methylhept-5-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-16-ol](/img/structure/B14752377.png)

![4-amino-1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B14752393.png)